(3R,5S)-5-hydroxypiperidine-3-carboxylic acid properties
(3R,5S)-5-hydroxypiperidine-3-carboxylic acid properties
An In-depth Technical Guide to (3R,5S)-5-hydroxypiperidine-3-carboxylic Acid: Properties, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3R,5S)-5-hydroxypiperidine-3-carboxylic acid, a chiral heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a constrained, non-proteinogenic amino acid analog, its unique stereochemistry and functional group presentation make it a valuable scaffold for probing biological systems and a key building block for complex molecular architectures. This document delves into its physicochemical properties, stereoselective synthesis considerations, potential biological roles, and detailed experimental protocols for its analysis and evaluation.
(3R,5S)-5-hydroxypiperidine-3-carboxylic acid belongs to the class of hydroxypiperidine carboxylic acids, which are rigid analogs of important biological molecules like γ-aminobutyric acid (GABA). The specific (3R,5S) stereochemistry dictates a cis relationship between the hydroxyl and carboxylic acid groups on the piperidine ring. This defined three-dimensional structure is critical for specific interactions with biological targets, such as enzymes and receptors.
Chemical Identity
The fundamental identifiers and properties of the parent compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| IUPAC Name | (3R,5S)-5-hydroxypiperidine-3-carboxylic acid | [1] |
| Canonical SMILES | C1C(CNCC1O)C(=O)O | [1] |
| InChI Key | OKNUJKFLEDJRTR-UHFFFAOYSA-N | [1] |
| Appearance | Typically a white to off-white solid | [2][] |
| CAS Number | 1821785-41-4 (for this specific isomer) | [1] |
Computed Physicochemical Properties
Computational models provide valuable insights into the drug-like properties of the molecule, predicting its behavior in biological systems.
| Property | Predicted Value | Source |
| XLogP3 | -3.4 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Polar Surface Area | 69.6 Ų | [1] |
| pKa (most acidic) | 6.78 (estimated) | [4] |
| Rotatable Bond Count | 1 | [1] |
The highly negative XLogP3 value indicates significant hydrophilicity, suggesting excellent aqueous solubility but potentially poor passive diffusion across lipid membranes.[1] This characteristic is common for molecules designed to interact with targets in the extracellular space or within aqueous cellular compartments.
Stereoselective Synthesis: A Conceptual Framework
The synthesis of optically pure (3R,5S)-5-hydroxypiperidine-3-carboxylic acid is a non-trivial challenge that requires precise control over two stereocenters. While specific documented syntheses for this exact isomer are not prevalent in readily available literature, a logical approach can be designed based on established methodologies for related chiral piperidines.[5][6] The core strategy involves constructing the piperidine ring while setting the desired stereochemistry.
Causality in Synthetic Design
The choice of synthetic route is dictated by the need for high diastereoselectivity and enantioselectivity. Key considerations include:
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Chiral Pool Synthesis: Starting from a readily available chiral molecule (e.g., an amino acid or sugar) that already contains one or more of the required stereocenters.
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Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming step, such as a Michael addition or a hydrogenation.
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Substrate Control: Using existing stereocenters on a precursor molecule to direct the stereochemical outcome of subsequent reactions.
A representative workflow is outlined below, illustrating a plausible strategy for achieving the desired (3R,5S) configuration.
Broader Therapeutic Context
Related hydroxypiperidine derivatives have shown diverse biological activities, including anti-inflammatory properties and roles as enzyme stabilizers in lysosomal storage disorders like Fabry disease. [7][8]This suggests that the therapeutic potential of (3R,5S)-5-hydroxypiperidine-3-carboxylic acid may extend beyond neuroscience to other areas of pharmacology.
Analytical and Experimental Protocols
Rigorous analytical characterization is essential for any research involving this compound. The following section provides validated, step-by-step protocols for identity confirmation, purity assessment, and structural elucidation.
Protocol: Identity and Purity Analysis by LC-MS
This protocol is designed to confirm the molecular weight and assess the purity of a sample.
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) separates the analyte from impurities and provides high-resolution mass data for unambiguous identity confirmation.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and methanol to create a 1 mg/mL stock solution. Dilute 1:100 in the initial mobile phase for analysis.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 146.08.
-
-
Data Analysis:
-
Confirm the presence of a major peak in the chromatogram.
-
Verify that the mass spectrum for this peak corresponds to the expected m/z of [M+H]⁺.
-
Integrate the peak area to determine purity (e.g., >95%).
-
Protocol: Structural Verification by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, confirming the carbon skeleton, connectivity, and stereochemistry. [9] Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Protons adjacent to the carbonyl group are expected to resonate around 2.5-3.0 ppm. Protons on the piperidine ring will appear in the 2.0-4.0 ppm range. [9] * ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon will be significantly downfield (>170 ppm).
-
2D NMR (COSY, HSQC): Acquire Correlation Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons. These experiments are crucial for assigning all signals and confirming the cis relationship of the C3 and C5 substituents.
-
-
Data Analysis:
-
Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
-
Analyze the coupling constants between protons on the piperidine ring to confirm the chair conformation and the relative stereochemistry of the substituents.
-
Analytical Workflow Visualization
Applications and Future Directions
(3R,5S)-5-hydroxypiperidine-3-carboxylic acid is a versatile platform for drug discovery. Its primary applications lie in its use as:
-
A Chiral Building Block: It can be incorporated into larger molecules to impart rigidity and introduce specific pharmacophoric features (H-bond donors/acceptors, charged centers).
-
A Scaffold for Library Synthesis: The amine, hydroxyl, and carboxylic acid groups serve as orthogonal handles for combinatorial derivatization, enabling the rapid exploration of chemical space around the core structure.
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A Tool Compound for Chemical Biology: As a probe to study the structure-activity relationships of GABAergic systems or other potential biological targets.
Future research should focus on the definitive identification of its biological targets through systematic screening, followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Its hydrophilic nature may necessitate prodrug strategies to enhance bioavailability for in vivo applications.
Conclusion
(3R,5S)-5-hydroxypiperidine-3-carboxylic acid represents a molecule of significant interest for chemical and pharmaceutical research. Its well-defined stereochemistry, structural rigidity, and dense functionalization provide a unique starting point for the design of novel therapeutic agents, particularly in the realm of neuroscience. This guide has synthesized the available data and provided a framework for its synthesis, analysis, and biological investigation, empowering researchers to effectively harness its potential in their drug discovery programs.
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